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Compound of Interest

Compound Name: Lavanduquinocin

Cat. No.: B1250539 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed, step-by-step protocol for the enantioselective total

synthesis of Lavanduquinocin, a potent neuroprotective carbazole-3,4-quinone alkaloid. The

synthesis is based on the convergent approach developed by Knölker and colleagues, which

features a key iron-mediated oxidative cyclization to construct the carbazole core and a nickel-

catalyzed coupling for the introduction of the monoterpenoidal side chain.

Chemical Structure and Properties of
Lavanduquinocin
Lavanduquinocin is a natural product isolated from Streptomyces viridochromogenes. Its

structure features a carbazole nucleus with an ortho-quinone moiety, an (R)-2-hydroxypropyl

substituent at the 1-position, and a β-cyclolavandulyl side chain at the 6-position.[1] This

compound has demonstrated significant neuroprotective activity, protecting neuronal cells from

L-glutamate toxicity with an EC50 value of 15.5 nM.[2]
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Property Value

Molecular Formula C₂₆H₃₁NO₃

Molecular Weight 405.5 g/mol

IUPAC Name

1-[(2R)-2-hydroxypropyl]-2-methyl-6-[(2,4,4-

trimethylcyclohexen-1-yl)methyl]-9H-carbazole-

3,4-dione

Appearance Not specified in provided results

Bioactivity Neuroprotective agent

Synthetic Strategy Overview
The enantioselective total synthesis of Lavanduquinocin is achieved through a convergent

strategy. The key steps involve:

Synthesis of the Chiral Side Chain: Preparation of the (R)-2-hydroxypropyl side chain

starting from a chiral precursor.

Synthesis of the Carbazole Precursor: Construction of a substituted aniline derivative that

will form the core of the carbazole.

Iron-Mediated Oxidative Cyclization: Formation of the carbazole framework in a one-pot

reaction.

Introduction of the Monoterpenoid Side Chain: A nickel-catalyzed cross-coupling reaction to

attach the β-cyclolavandulyl group.

Final Oxidation: Conversion of the hydroquinone precursor to the final carbazole-3,4-

quinone.
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Caption: Convergent synthetic strategy for Lavanduquinocin.

Experimental Protocols
The following protocols are based on the synthetic route for the racemic compound, with the

understanding that the enantioselective synthesis utilizes an enantiopure starting material for

the side chain, such as (R)-propene oxide.

Step 1: Improved Synthesis of β-Cyclolavandulyl
Bromide (Side Chain)
This protocol outlines an improved synthesis of the key monoterpenoid side chain.

Reaction Setup: In a dry, argon-flushed flask, dissolve ethyl senecioate in anhydrous diethyl

ether.

Grignard Reaction: Cool the solution to -78 °C and add a solution of isopropenylmagnesium

bromide in THF dropwise.

Work-up: After stirring for 1.5 hours at room temperature, quench the reaction with saturated

aqueous ammonium chloride solution. Extract the aqueous phase with diethyl ether, dry the

combined organic layers over sodium sulfate, and concentrate under reduced pressure.
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Purification: Purify the crude product by flash chromatography on silica gel to yield β-

cyclolavandulyl alcohol.

Bromination: Dissolve the alcohol in anhydrous diethyl ether and add phosphorus tribromide

dropwise at 0 °C. Stir for 30 minutes at room temperature, then pour onto ice water. Extract

with diethyl ether, wash with saturated aqueous sodium bicarbonate solution, dry over

sodium sulfate, and concentrate to give β-cyclolavandulyl bromide.

Step Reagents and Conditions Yield

Grignard Reaction

Ethyl senecioate,

isopropenylmagnesium

bromide, Et₂O/THF, -78 °C to

rt, 1.5 h

92%

Bromination
β-cyclolavandulyl alcohol,

PBr₃, Et₂O, 0 °C to rt, 30 min
Not specified

Step 2: Iron-Mediated One-Pot Construction of the
Carbazole Framework
This central step efficiently constructs the carbazole core.

Complex Formation: A solution of the appropriate substituted aniline and a cyclohexadienyl-

iron complex in dichloromethane is stirred at room temperature.

Cyclization and Demetalation: The solvent is removed, and the residue is dissolved in

acetonitrile. The solution is heated to reflux to induce cyclization and demetalation.

Work-up and Purification: After cooling, the solvent is evaporated, and the residue is purified

by flash chromatography on silica gel to afford the carbazole.

Substituted Aniline + Cyclohexadienyl-Iron Complex
Dichloromethane

rt

Complexation Acetonitrile

Reflux

Solvent Switch Carbazole Framework

Cyclization/
Demetalation
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Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/product/b1250539?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1250539?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Caption: Workflow for the iron-mediated carbazole synthesis.

Step 3: Nickel-Mediated Coupling of the Side Chain
This step attaches the monoterpenoid side chain to the carbazole core.

Reaction Setup: To a solution of the 6-bromocarbazole in anhydrous THF, add β-

cyclolavandulyl bromide, nickel(II) chloride, and zinc powder.

Reaction: Stir the mixture at room temperature until the starting material is consumed

(monitored by TLC).

Work-up and Purification: Filter the reaction mixture through a pad of Celite and wash with

diethyl ether. Concentrate the filtrate and purify the residue by flash chromatography on silica

gel to obtain the coupled product.

Step 4: Final Oxidation to Lavanduquinocin
The final step is the oxidation of the hydroquinone precursor to the desired carbazole-3,4-

quinone.

Oxidation: Dissolve the product from the previous step in a mixture of acetonitrile and water.

Cool the solution to 0 °C and add ceric ammonium nitrate (CAN).

Reaction: Stir the mixture at 0 °C for a short period.

Work-up and Purification: Add water and extract with dichloromethane. Dry the combined

organic layers over sodium sulfate, concentrate, and purify by flash chromatography to yield

Lavanduquinocin. The reported yield for this final oxidation step is 68%.

Summary of Key Reaction Yields
Reaction Step Reported Yield

Grignard reaction for β-cyclolavandulyl alcohol 92%

Final Oxidation with Ceric Ammonium Nitrate 68%

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b1250539?utm_src=pdf-body
https://www.benchchem.com/product/b1250539?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1250539?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


This protocol provides a comprehensive guide for the synthesis of Lavanduquinocin.

Researchers should consult the primary literature for more detailed experimental conditions

and characterization data. The enantioselective synthesis relies on the use of an enantiopure

starting material for the side chain, with the core of the synthesis remaining the same.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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